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molecular formula C2H9N3O3 B1253146 Ethylenediamine dinitrate CAS No. 20829-66-7

Ethylenediamine dinitrate

Cat. No. B1253146
M. Wt: 123.11 g/mol
InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353758

Procedure details

The reaction of ethylenediamine and ammonium nitrate is a quantitative acid-base reaction to form a salt, ethylenediamine dinitrate, and a weak base, ammonia, according to the following chemical equation: ##STR1## The basic reaction proceeds fairly rapidly but the product and byproduct may remain in a slurry state for several days prior to solidification. The product is explosive in the slurry state and may be used as is or poured into place for use as an explosive. The solidification of the product ethylenediamine dinitrate can be hastened by the removal of the byproduct ammonia. This can be accomplished by heating or otherwise removing the ammonia or by reacting the ammonia with an additional substance to form a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylenediamine dinitrate

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([O-:8])([O-:7])=[O:6].[NH4+]>>[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([OH:7])=[O:6].[CH2:1]([NH2:4])[CH2:2][NH2:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a quantitative acid-base reaction

Outcomes

Product
Name
ethylenediamine dinitrate
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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